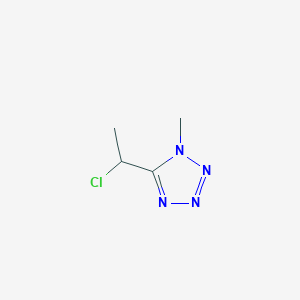
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
The compound seems to be a derivative of tetrazole, which is a class of organic compounds with a five-member ring of four nitrogen atoms and one carbon atom . The 1-chloroethyl group and the methyl group are likely attached to the tetrazole ring, but without specific information or a diagram, the exact structure can’t be determined .
Chemical Reactions Analysis
The reactions of “5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole” would likely depend on the exact structure and the conditions of the reaction. Chloroethyl chloroformate, a related compound, is known to react with tertiary amines .Wissenschaftliche Forschungsanwendungen
Antitumor Properties and Chemical Synthesis
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole derivatives have shown potential in antitumor applications. For instance, the synthesis and chemical study of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to tetrazole derivatives, demonstrated curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC) due to its ability to ring open and form triazene in aqueous conditions (Stevens et al., 1984).
Crystal Structure and Molecular Docking Studies
The crystal structures of tetrazole derivatives, including those similar to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been determined to better understand their potential applications. For example, a study on two tetrazole derivatives focused on their molecular docking to comprehend their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These insights are valuable for the development of COX-2 inhibitors, which are crucial in medical research (Al-Hourani et al., 2015).
Alkylation and Chemical Reactions
The alkylation of 5-substituted tetrazoles, which shares similarities with the synthesis of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, leads to the formation of various isomeric methoxymethyltetrazoles. This reaction, facilitated by phase-transfer catalysis, contributes to the diversity of tetrazole-based compounds and their potential applications in chemical synthesis and material science (Myznikov et al., 2004).
Energetic Materials Development
Tetrazole derivatives, including those related to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been extensively researched for their potential as high-energy materials. Their high nitrogen content contributes to significant developments in this area, offering promising characteristics for energetic applications. The exploration of tetrazoles with energetic substituent groups, such as nitro groups, highlights the ongoing efforts to create new materials with enhanced performance (Joo & Shreeve, 2010).
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHTQHLQKTEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



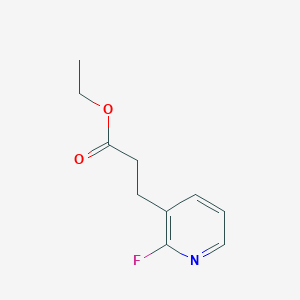
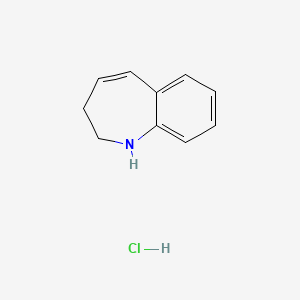
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)
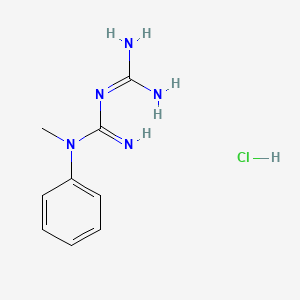
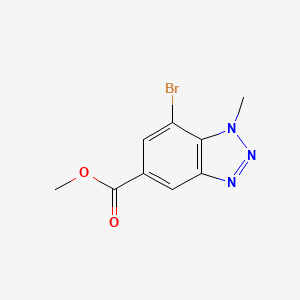
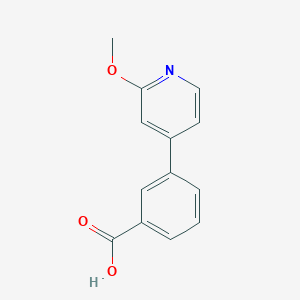
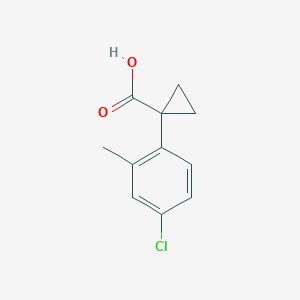
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
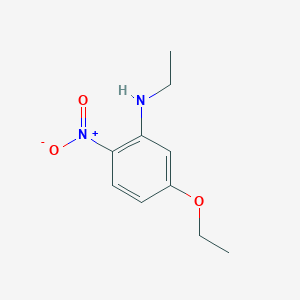
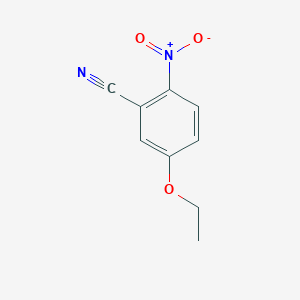
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
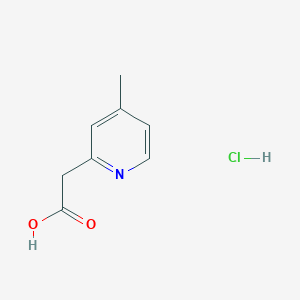
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)